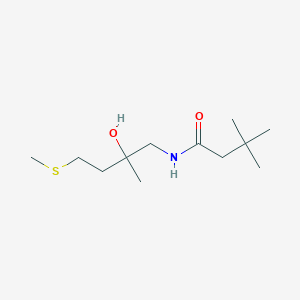
2-(1-Naphthylamino)acétohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Naphthylamino)acetohydrazide is a chemical compound with the molecular formula C12H13N3O and a molecular weight of 215.25 . It is primarily used in proteomics research and has various applications in scientific studies . This compound is known for its unique structure, which includes a naphthyl group attached to an aminoacetohydrazide moiety.
Applications De Recherche Scientifique
2-(1-Naphthylamino)acetohydrazide has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing various chemical compounds.
Biology: Employed in proteomics research to study protein interactions and functions.
Industry: Utilized in the production of specialized chemicals and materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Naphthylamino)acetohydrazide typically involves the reaction of an aldehyde with an azodicarboxylate . One common method includes the use of rhodium-catalyzed procedures. For instance, under optimized conditions (1.5–2.0 mol% of [Rh(OAc)2]2, 1.0 M, EtOAc, 25 °C), the compound can be obtained in high yields . Other methods may involve different catalysts and reaction conditions, but the general approach remains consistent.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Naphthylamino)acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the hydrazide moiety.
Substitution: The naphthyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions can vary widely. For example, oxidation may yield different naphthyl derivatives, while substitution reactions can produce a range of substituted naphthylaminoacetohydrazides.
Mécanisme D'action
The mechanism of action of 2-(1-Naphthylamino)acetohydrazide involves its interaction with specific molecular targets. While detailed studies on its exact mechanism are limited, it is known to bind to certain proteins and enzymes, affecting their function. This interaction can influence various biochemical pathways, making it a valuable tool in research .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1-Naphthylamino)acetic acid
- 2-(1-Naphthylamino)acetohydrazone
- 2-(1-Naphthylamino)acetohydrazide derivatives
Uniqueness
2-(1-Naphthylamino)acetohydrazide is unique due to its specific structure, which includes both a naphthyl group and an aminoacetohydrazide moiety. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound in scientific research .
Propriétés
IUPAC Name |
2-(naphthalen-1-ylamino)acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c13-15-12(16)8-14-11-7-3-5-9-4-1-2-6-10(9)11/h1-7,14H,8,13H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIDCEKLDSLDEHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NCC(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(1-cyanocyclohexyl)-2-{2-[(1H-pyrazol-1-yl)methyl]piperidin-1-yl}acetamide](/img/structure/B2436956.png)

![2-{[4-(Chloromethyl)-1,3-thiazol-2-yl]methyl}pyridine dihydrochloride](/img/structure/B2436962.png)

![N,3-bis(3-methylbutyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2436965.png)
![5-chloro-2-methoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2436966.png)


![Benzo[c][1,2,5]thiadiazol-5-yl(4-(2,2,2-trifluoroethyl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2436969.png)
![(Z)-4-(N,N-dimethylsulfamoyl)-N-(6-(methylsulfonyl)-3-propylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2436970.png)



![2-methyl-1-[3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-2,3-dihydro-1H-indole](/img/structure/B2436978.png)
